1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-16-10(17)6-9(15-16)7-3-2-4-8(5-7)11(12,13)14/h2-6,15H,1H3 |
InChI Key |
NPEZXHNHPFQFMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted precursors with methylhydrazine derivatives under controlled conditions to form the pyrazole ring with high regioselectivity. The key challenge is to maximize the formation of the 3-(trifluoromethyl) isomer over the 5-(trifluoromethyl) isomer.
Method Based on Ethyl 4,4,4-Trifluoroacetylacetate and Methylhydrazine
One of the well-documented methods involves the condensation of ethyl 4,4,4-trifluoroacetylacetate with methylhydrazine in acidic medium, followed by controlled heating. This method is described in several patents and publications:
-
- Ethyl 4,4,4-trifluoroacetylacetate is dissolved in acetic acid.
- Methylhydrazine is added dropwise at low temperature (~10 °C).
- The mixture is stirred at room temperature for 1 hour, then heated to 80 °C for 5 hours.
- The product is isolated with high yield (~86.5%) and selectivity (~96:4 ratio favoring 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol).
-
- The presence of the product itself during the reaction can enhance selectivity.
- Adjusting reaction parameters such as temperature, solvent, and reagent ratios further improves yield and purity.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Acetic acid | Good solubility and reaction medium |
| Temperature (addition) | 10 °C | Controlled addition of methylhydrazine |
| Stirring time | 1 h at RT + 5 h at 80 °C | Complete conversion |
| Yield | 86.5% | High yield |
| Selectivity (3- vs 5-isomer) | 96:4 | High regioselectivity |
This method is referenced in patents WO2017084995A1 and JP2018531887A, emphasizing its industrial relevance and scalability.
One-Step Synthesis from 4-Ethoxy-1,1,1-Trifluoro-3-buten-2-one
A practical synthetic approach involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which undergoes condensation with methylhydrazine to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its 5-substituted isomer.
-
- One-step reaction simplifies the process.
- The regioisomeric mixture is separated based on boiling point and pressure relationships.
- This method allows for functionalization at various positions on the pyrazole ring, enabling synthesis of derivatives with aldehyde, acid, boron pinacolate, and sulfonyl chloride groups.
-
- High yields and practical scalability.
- Flow reactor lithiation techniques enable efficient functionalization post-synthesis.
- Bromination under mild conditions further diversifies derivatives.
| Step | Description | Result |
|---|---|---|
| Starting material | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Readily available precursor |
| Reaction | Condensation with methylhydrazine | Formation of regioisomeric mixture |
| Separation | Boiling point vs pressure analysis | Efficient isolation of desired isomer |
| Functionalization | Lithiation and bromination | Versatile derivatives |
This approach is detailed in Organic Process Research & Development (2020).
Lithiation and Boronic Acid Formation
Functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol via lithiation followed by reaction with boron reagents is a valuable method for preparing boronic acid derivatives, useful in cross-coupling reactions.
-
- Dissolve the pyrazole in tetrahydrofuran (THF) and cool to −78 °C.
- Add n-butyllithium or lithium diisopropylamide (LDA) dropwise to generate the lithio intermediate.
- Add trimethylborate or triisopropyl borate as the boron source.
- Warm to room temperature and quench with aqueous acid.
- Extract and purify the boronic acid derivative.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 64–87 | THF solvent, −78 °C lithiation, trimethylborate addition | High purity boronic acid obtained |
| 87 | Use of triisopropyl borate, 3 h stirring at RT | White solid, mp 138 °C |
- Applications:
- Boronic acids serve as intermediates for Suzuki coupling and other C–C bond-forming reactions.
- Enables further functionalization of the pyrazole ring.
These procedures are reported by Ambeed and other chemical suppliers, providing experimental details and spectral data.
Comparative Analysis of Preparation Methods
Summary of Research Outcomes
- The ethyl 4,4,4-trifluoroacetylacetate and methylhydrazine method is well-established for high yield and selectivity in producing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, suitable for industrial applications.
- The one-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one offers a practical route to regioisomeric mixtures, with subsequent separation and functionalization enabling diverse derivatives.
- Lithiation and boronic acid formation provide a versatile platform for further chemical modifications, expanding the utility of the pyrazole scaffold in medicinal chemistry.
- Overall, these methods demonstrate robust, scalable, and selective preparation routes, supported by detailed experimental data and patent literature.
Chemical Reactions Analysis
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Pyrazole Derivatives
Functional Comparisons
Bioactivity
- Antibacterial Activity : Derivatives with a 5-phenyl-1,3,4-oxadiazole moiety (e.g., compound 7c) exhibit superior activity (EC₅₀ = 11.22 µg/mL against Xanthomonas oryzae) compared to analogues with a 3-CF₃ group (EC₅₀ > 50 µg/mL). Lipophilicity and substituent position (R1/R2) critically influence efficacy .
- Antimalarial Activity : Urea-linked pyrazoles (e.g., compound 13 in ) show selective inhibition of Plasmodium falciparum enzymes (IC₅₀ < 1 µM), attributed to hydrogen bonding with the hydroxyl group .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values (e.g., 2.81 for the target compound vs. 1.92 for 5-pyrazolone derivatives), enhancing membrane permeability .
- Thermal Stability : X-ray data () reveal that trimethoxy-substituted analogues (e.g., Entry 1, Table 1) exhibit higher melting points (~200°C) due to crystalline packing .
Key Research Findings
Table 2: Comparative Bioactivity Data
Critical Analysis and Implications
- Structural-Activity Relationships : The 3-CF₃ group enhances metabolic resistance but may reduce bioactivity if paired with polar groups (e.g., 5-OH). Conversely, 5-aryl or 4-carboxylic acid substituents improve target binding in antimicrobial or anticancer contexts .
- Synthetic Challenges : Isomer control (e.g., 3-CF₃ vs. 5-CF₃) remains a hurdle, though advanced catalytic systems (CuI/DMEDA) mitigate this .
- Future Directions : Hybridization with triazoles () or thiadiazoles () could leverage synergistic effects for multitarget therapies.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol to minimize isomer byproducts?
- Methodological Answer : The synthesis of 5-MTP (target compound) often competes with the formation of its isomer 3-MTP. A high-selectivity approach involves using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) under controlled reaction conditions (e.g., temperature and solvent polarity). For instance, Lonza Ltd. demonstrated that adjusting the reaction medium's pH and employing stepwise purification (e.g., crystallization or chromatography) reduces isomer content to <2% .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., trifluoromethyl group at C3) and confirm the hydroxyl group at C5 via proton deshielding .
- Infrared Spectroscopy (IR) : Detects O-H stretching (~3200 cm) and C-F vibrations (~1100-1200 cm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole ring, as seen in structurally related pyrazole derivatives .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes negative charges during nucleophilic attack, enhancing reactivity at the pyrazole C5 position. This is evident in studies of similar pyrazoles, where substituents at C3 direct regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound in drug discovery?
- Methodological Answer : Comparative studies show that electron-withdrawing groups (e.g., trifluoromethyl) at C3 improve metabolic stability and target binding. For example, replacing the phenyl ring with a pyridinyl group (as in 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol) increases solubility without compromising activity .
Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC values)?
- Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Solutions include:
- HPLC-Purity Analysis : Quantify isomer ratios (e.g., 5-MTP vs. 3-MTP) using reverse-phase chromatography .
- Dose-Response Repetition : Validate activity across multiple cell lines or enzyme batches to rule out batch-specific variability .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use crystallographic data (e.g., from pyrazole-protein complexes) to model interactions. For instance, the trifluoromethyl group may occupy hydrophobic pockets in kinase targets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends observed in analogs .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Methodological Answer : Stability studies should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
